Technical Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Technical Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Advanced Linker Design for PROTACs and Peptidomimetics[1]
Executive Summary
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (IUPAC: tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate) is a high-value heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptidomimetics.
Its structural significance lies in three core features:
-
Orthogonality: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for precise, sequential deprotection at either terminus.
-
N-Methylation: The tertiary carbamate at the N1 position eliminates a hydrogen bond donor, improving membrane permeability and solubility—a critical parameter in "beyond Rule of 5" drug design.
-
Propyl Backbone: The 3-carbon spacer provides optimal flexibility for E3 ligase-POI (Protein of Interest) ternary complex formation, often outperforming ethyl or butyl analogs in degradation efficiency.
Part 1: Structural Anatomy & Chemical Logic
The molecule is designed to solve the "linker problem" in bifunctional drug discovery. Standard diamine linkers often suffer from poor solubility and metabolic instability. The N-methyl modification addresses these by reducing polarity and preventing enzymatic cleavage at the nitrogen center.
Chemical Profile
| Parameter | Detail |
| Common Name | 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane |
| IUPAC Name | tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate |
| Molecular Formula | |
| Molecular Weight | ~322.40 g/mol |
| Key Functionality | Orthogonal Amine Protection, N-Methylation |
| Physical State | Viscous colorless oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Visualization: Structural Connectivity
Caption: Functional decomposition of the linker showing orthogonal protection zones.
Part 2: Synthesis Protocols
While direct methylation of mono-protected diamines is possible, it often leads to over-methylation (quaternary ammonium salts). The Displacement Strategy is the "Gold Standard" for research-grade purity, ensuring the methyl group is exclusively on the N1 position.
Method A: The Displacement Strategy (High Fidelity)
This route avoids regioselectivity issues by introducing the methylamine moiety via nucleophilic displacement.
Workflow Overview:
-
Protection: 3-Amino-1-propanol
N-Cbz-3-amino-1-propanol. -
Activation: Alcohol
Mesylate (Leaving Group). -
Displacement: Mesylate
N-Methylamine (Secondary Amine). -
Final Protection: Secondary Amine
N-Boc.
Caption: Step-by-step synthesis via the mesylate displacement pathway to ensure regiocontrol.
Detailed Experimental Procedure (Method A)
Step 1: Cbz Protection [1][2][3]
-
Reagents: 3-Amino-1-propanol (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.05 eq),
(2.0 eq). -
Protocol: Dissolve amino-propanol in water/dioxane (1:1). Add
.[4][5] Cool to 0°C. Add Cbz-Cl dropwise. Stir 2h at RT.[6] Extract with EtOAc.[5] -
Checkpoint: Product should be a white solid/oil. confirm by TLC (UV active).
Step 2: Mesylation
-
Reagents: Intermediate A (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).
-
Protocol: Dissolve Intermediate A in DCM at 0°C. Add TEA, then MsCl dropwise. Stir 1h. Wash with dilute HCl and brine. Dry over
.[5] Use immediately (Mesylates can be unstable).
Step 3: Methylamine Displacement
-
Reagents: Intermediate B (1.0 eq), Methylamine (2M in THF, 10 eq).
-
Protocol: Dissolve Intermediate B in THF. Add excess Methylamine solution. Heat to 50°C in a sealed pressure tube for 4-6h.
-
Why Excess? Prevents the product (secondary amine) from reacting with another molecule of mesylate (dimerization).
-
Workup: Concentrate in vacuo to remove excess MeNH2. Partition between DCM and
.
Step 4: Boc Protection
-
Reagents: Intermediate C (1.0 eq),
(1.1 eq), TEA (1.0 eq). -
Protocol: Dissolve crude Intermediate C in DCM. Add
. Stir overnight at RT. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
Part 3: Orthogonal Deprotection Dynamics
The utility of this linker depends on the ability to expose one amine without affecting the other.
Deprotection Matrix
| Target | Reagent System | Mechanism | Effect on Other Group |
| Remove Boc | TFA / DCM (1:4) | Acidolysis ( | Cbz is Stable. (Stable to mild/moderate acid). |
| Remove Boc | 4M HCl in Dioxane | Acidolysis | Cbz is Stable. |
| Remove Cbz | Hydrogenolysis | Boc is Stable. (Stable to reduction). | |
| Remove Cbz | HBr / Acetic Acid | Strong Acidolysis | Boc is Cleaved. (Non-orthogonal; removes both). |
Critical Note on Cbz Stability
While Cbz is generally stable to TFA, prolonged exposure (>>4 hours) or high temperatures can lead to partial degradation. Always monitor Boc deprotection by TLC/LCMS and quench immediately upon completion.
Caption: Decision tree for selective deprotection based on synthetic order of operations.
Part 4: Applications in Drug Discovery
1. PROTAC Linkerology
The 3-carbon (propyl) chain is a "Goldilocks" length—longer than ethyl (which can be too rigid) but shorter than butyl (too entropic).
-
N-Methyl Effect: Introducing the methyl group on the Boc-protected nitrogen (which usually attaches to the E3 ligase ligand, e.g., VHL or Cereblon binders) forces the amide bond into a cis/trans equilibrium that can favorably pre-organize the molecule for ternary complex formation.
-
Permeability: By capping the N-H, the linker lowers the Polar Surface Area (PSA), enhancing passive diffusion across cell membranes.
2. Peptidomimetics
In solid-phase peptide synthesis (SPPS), this molecule acts as a "gamma-amino acid" surrogate.
-
Usage: It can be introduced into a peptide chain. The Cbz group is removed on-resin (if using orthogonal scavengers) or post-cleavage to allow for branching or cyclization.
Part 5: References
-
Linker Methylation in PROTACs:
-
Title: Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability.
-
Source:J. Med. Chem. 2020.
-
Context: Discusses how N-methylation of linkers improves physicochemical properties and ternary complex stability.
-
-
Orthogonal Protection Strategies:
-
Title: Protecting Groups in Organic Synthesis (Greene's).
-
Source: Wiley Online Library.
-
Context: Definitive guide on Boc/Cbz stability and deprotection conditions.
-
-
Synthesis of Differentially Protected Diamines:
-
Title: Efficient Synthesis of N-Methylated Amino Acids and Diamines.
-
Source:Organic Syntheses.
-
Context: General protocols for N-methylation via nosyl or carbamate strategies.
-
-
PROTAC Design Principles:
-
Title: Current strategies for the design of PROTAC linkers: a critical review.
-
Source:Explor Target Antitumor Ther. 2020.
-
Context: Reviews the impact of linker length and composition (including diamines) on degradation efficiency.
-
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
